(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
CAS No.: 1261158-86-4
Cat. No.: VC4257928
Molecular Formula: C15H13Cl2NO3S2
Molecular Weight: 390.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261158-86-4 |
|---|---|
| Molecular Formula | C15H13Cl2NO3S2 |
| Molecular Weight | 390.29 |
| IUPAC Name | 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
| Standard InChI | InChI=1S/C15H13Cl2NO3S2/c1-2-3-11(14(20)21)18-13(19)12(23-15(18)22)6-8-4-5-9(16)7-10(8)17/h4-7,11H,2-3H2,1H3,(H,20,21)/b12-6- |
| Standard InChI Key | GVWMZTLFUNPRTG-SDQBBNPISA-N |
| SMILES | CCCC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S |
Introduction
Overview of (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound notable for its unique structural features and potential pharmacological applications. This compound is characterized by a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen, and is functionalized with a pentanoic acid side chain and a dichlorobenzylidene moiety.
Synonyms and Identifiers
This compound is also known by several other names, including:
-
[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
-
CAS Number: 1527479-57-7
-
PubChem CID: 1201131
Biological Activity
Recent studies have indicated that compounds featuring the thiazolidinone structure exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The presence of the dichlorobenzylidene group may further enhance these effects due to its ability to interact with biological targets.
Synthesis Methods
The synthesis of (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multi-step organic reactions. Key steps may include:
-
Formation of the thiazolidinone ring through cyclization reactions.
-
Introduction of the dichlorobenzylidene moiety via condensation reactions.
-
Final attachment of the pentanoic acid side chain through acylation processes.
Applications in Pharmaceuticals
Due to its structural characteristics, this compound has potential applications in drug development. Its derivatives could serve as lead compounds in the design of new therapeutics targeting various diseases, particularly those involving oxidative stress and inflammation.
Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight |
|---|---|---|
| (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo...) | 1527479-57-7 | 348.24 g/mol |
| (Z)-2-(5-benzylidene-4-oxo...) | 1201131 | 279.3 g/mol |
| (Z)-2-(5-(2,6-dichlorobenzylidene)-4-oxo...) | 1733268 | 445.4 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume